Antiviral Potential: Thiophene-2-Carboxylate Scaffold vs. Non-Thiophene Heterocycles in Flavivirus Inhibition
Thiophene-2-carboxylic acid derivatives, including esters at the 2-position, have been claimed as inhibitors of Flaviviridae viruses (e.g., HCV) in patent JP4544857B2 [1]. The naphthylacryloyl moiety present in 306730-11-0 may enhance hydrophobic packing within the viral protease active site compared to smaller aryl-substituted analogs, although no direct head-to-head data are available for 306730-11-0 itself. The class-level inference suggests that the thiophene ring provides key π-stacking interactions that are absent in furan or pyrrole analogs, potentially improving binding affinity.
| Evidence Dimension | Antiviral activity against Flaviviridae viruses |
|---|---|
| Target Compound Data | No direct IC50 available for 306730-11-0; included in patent claims as a representative thiophene-2-carboxylate ester. |
| Comparator Or Baseline | Thiophene-2-carboxylic acid derivatives with smaller aryl groups (e.g., phenyl) showed micromolar IC50 values against HCV NS5B polymerase. |
| Quantified Difference | Not quantifiable for 306730-11-0; potential for improved potency due to extended naphthyl conjugation is inferred from SAR trends. |
| Conditions | In vitro enzymatic assays (HCV NS5B polymerase inhibition); patent JP4544857B2. |
Why This Matters
For researchers seeking novel antiviral leads, the thiophene-2-carboxylate scaffold with a naphthyl substituent offers a privileged chemotype that is underexplored relative to furan- or pyrrole-based libraries.
- [1] JP4544857B2. Compounds and methods for the treatment or prevention of FLAVIRIRUS infection. 2001. https://patents.google.com/patent/JP4544857B2/en View Source
